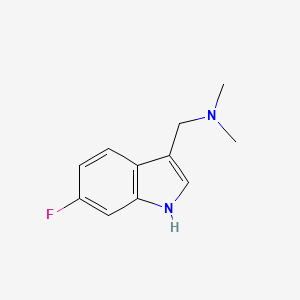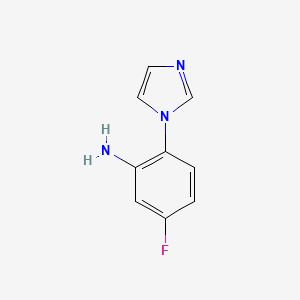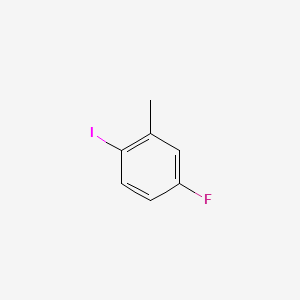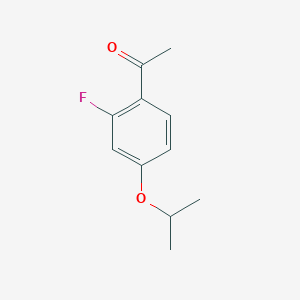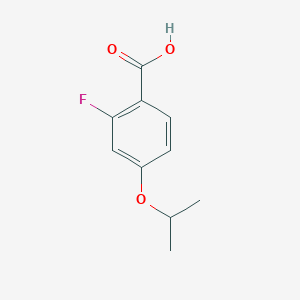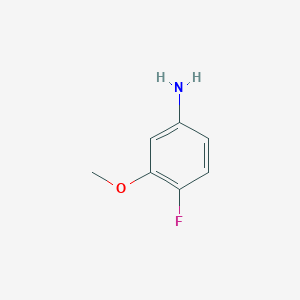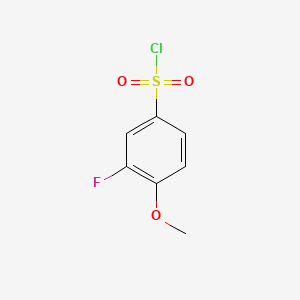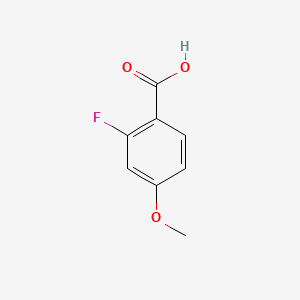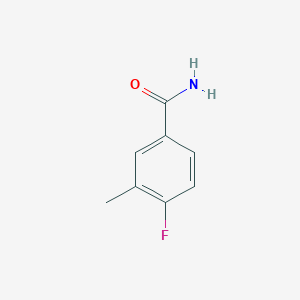
2-(二甲氧基甲基)喹喔啉 1,4-二氧化物
描述
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties . It is an example of an important class of heterocyclic N-oxides . This compound has found application in the clinic as an antibacterial drug and is used in agriculture . It is a white crystalline solid with low solubility .
Synthesis Analysis
Quinoxaline 1,4-dioxides have high reactivity and a tendency to undergo various rearrangements . The synthesis of 2-phosphonylated quinoxaline 1,4-dioxides involves the nucleophilic substitutions of chlorine by sodium dimethyl phosphonate .Molecular Structure Analysis
Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis
The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists in heterocycles with N-oxide fragments . The first stage of the proposed mechanism includes the nucleophilic attack of the formed enolate ion on the electrophilic nitrogen atom of benzofuroxan .Physical And Chemical Properties Analysis
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a white crystalline solid with low solubility . It is a stable compound that is not easily decomposed or replaced at room temperature .科学研究应用
Antibacterial Agents
Quinoxaline 1,4-dioxides have been observed to have pronounced antibacterial activity . Some derivatives have been patented as antimicrobial agents and have found application in husbandry as promoters that increase animal weight gain .
Antifungal Agents
Research has shown that Quinoxaline 1,4-dioxides can act as potent antifungal agents . The specific mechanisms of action and experimental procedures would require further research.
Antiparasitic Agents
Quinoxaline 1,4-dioxides have been studied for their antiparasitic properties . They have shown promise in the development of new drugs targeting parasitic infections such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Antituberculous Agents
There is ongoing research into the use of Quinoxaline 1,4-dioxides as antituberculous agents . The specific methods of application and experimental procedures are still under investigation.
Anticancer Agents
Quinoxaline 1,4-dioxides have been studied for their potential as anticancer agents . They have shown promise in the development of novel anticancer compounds .
Food Additives
Quinoxaline 1,4-di-N-oxides (QdNO’s) have been used since the middle of the last century as food additives to improve animal growth . However, their use as antibacterial agents led to an interest in investigating their mechanism of action .
DNA Damage Agents
Research has discovered that this heterocycle can cause DNA damage . This property could potentially be harnessed for therapeutic purposes, although further research would be needed to fully understand the implications and potential applications.
Antitrichomoniasis Agents
Further studies have shown that quinoxaline 1,4-dioxides are a promising scaffold for the development of new drugs for the treatment of parasitic infections such as trichomoniasis .
安全和危害
While 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has many applications in the chemical field , it’s important to note that some adverse effects have been reported in some of the quinoxaline 1,4-dioxide derivatives . For example, genotoxicity and bacterial resistance have been found in quinoxaline 1,4-dioxide antibacterial growth promoters .
未来方向
Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .
属性
IUPAC Name |
3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLITYWRKJWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185876 | |
| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |
CAS RN |
32065-66-0 | |
| Record name | Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32065-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethoxymethyl)quinoxaline 1,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)

